7-Bromo-2-vinylquinoline
Overview
Description
7-Bromo-2-vinylquinoline is a derivative of 2-Vinylquinoline . It is a heterocyclic compound with a quinoline backbone, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of research. Various synthesis protocols have been reported, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods often involve reactions with α,β-unsaturated aldehydes .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 2-Vinylquinoline, which has a molecular formula of C11H9N . The bromine atom at the 7th position and the vinyl group at the 2nd position differentiate it from 2-Vinylquinoline.Chemical Reactions Analysis
Quinoline derivatives, including this compound, can undergo various transformations due to the presence of the double-ring structure and a nitrogen atom in their molecules . These transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Safety and Hazards
While specific safety and hazard information for 7-Bromo-2-vinylquinoline is not available, it’s important to handle all chemical compounds with care. For example, a related compound, 7-Bromo-3,4-dihydronaphthalen-1(2H)-one, is classified as Acute Tox. 4 Oral - Eye Dam. 1, indicating it is harmful if swallowed and causes serious eye damage .
Future Directions
The future directions for the study of 7-Bromo-2-vinylquinoline could include further exploration of its synthesis methods, investigation of its biological activities, and development of its applications in medicinal chemistry . In silico studies could also be used to hasten the screening of this compound for potential pharmaceutical activity .
Properties
IUPAC Name |
7-bromo-2-ethenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXRHLFOJYJHQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=CC(=C2)Br)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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